molecular formula C11H8ClFN2O B1475210 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1601907-27-0

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1475210
CAS No.: 1601907-27-0
M. Wt: 238.64 g/mol
InChI Key: DXTFDMBGSFFDPK-UHFFFAOYSA-N
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Description

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a synthetic pyrazinone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a pyrazinone core, similar to other nitrogen-containing heterocycles like pyrazoles and benzoxazolinones, are frequently investigated for their potential biological activities . The structure of this compound, which incorporates a 4-fluorobenzyl group at the N1 position, is a key feature seen in various bioactive molecules. For instance, fluorobenzyl substituents are present in compounds with documented effects on the central nervous system, such as the anti-epileptic agent GM-90432 which contains a 2-chloro-4-fluorobenzyl group . This suggests potential research applications in neurochemistry and for targeting neurological pathways. The specific chloro and fluorobenzyl substituents make this compound a valuable intermediate for further chemical exploration. Researchers can utilize it in cross-coupling reactions, as a building block for the synthesis of more complex heterocyclic systems, or in structure-activity relationship (SAR) studies. The presence of halogens like chlorine and fluorine often aims to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[(4-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(6-5-14-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFDMBGSFFDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone family, which has garnered attention for its potential biological activities. This compound features a pyrazine core with various substituents that enhance its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following components:

  • Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Chloro Group : A chlorine atom attached to the pyrazine ring, influencing its reactivity and biological interactions.
  • Fluorobenzyl Group : A benzyl group substituted with a fluorine atom, enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer studies. The mechanisms of action typically involve interactions with specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against a range of pathogens.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For instance, compounds within the pyrazinone class have been shown to target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may bind to specific molecular targets (e.g., enzymes or receptors), inhibiting their activity.
  • The unique structural features, including halogen substitutions, may modulate interactions with biological targets, enhancing selectivity and potency.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazinone derivatives, including this compound. Below are summarized findings from notable research:

StudyFindings
Study A Demonstrated antimicrobial efficacy against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study B Reported cytotoxic effects on human cancer cell lines (e.g., HeLa), with IC50 values indicating significant potency.
Study C Investigated structure-activity relationships (SAR) revealing that modifications on the benzyl group significantly affect biological activity.

Comparison with Similar Compounds

Substituted Pyrazin-2(1H)-ones

Pyrazin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities References
3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one 3-Cl, N1-4-fluorobenzyl Not explicitly provided Potential kinase inhibition (inferred)
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one 3-Cl, N1-2-methoxyphenyl 236.65 Unknown (structural analogue)
5-(2-Fluorophenyl)pyrazin-2(1H)-one N1-unsubstituted, 5-2-fluorophenyl Not provided Anticancer, kinase inhibition (inferred)
5-(4-Trifluoromethylphenyl)pyrazin-2(1H)-one 5-CF3-phenyl Not provided Enhanced metabolic stability (inferred)
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride 3-piperidyl, HCl salt Not provided Potential CNS activity (structural inference)

Key Observations :

  • Substituent Position : The para-fluorine in the target compound’s benzyl group (vs. ortho-methoxy in ) may improve steric compatibility with enzyme active sites, such as PDGFR, due to reduced steric hindrance .

Fused-Ring Analogues

Compounds like 5-chloropyrido[3,4-b]pyrazin-2(1H)-one (CAS: 1600511-79-2) feature fused pyridine-pyrazinone systems . These structures exhibit planar rigidity, which may favor DNA intercalation or protein binding but reduce synthetic accessibility compared to non-fused pyrazinones.

Phenothiazine Derivatives

This group is associated with improved receptor affinity in diverse scaffolds, suggesting its broader utility in medicinal chemistry .

Preparation Methods

Hydrolysis of 3-Chloropyrazine-2-carbonitrile

  • Reagents & Conditions:
    • 3-Chloropyrazine-2-carbonitrile is hydrolyzed using 10% (w/w) aqueous sodium hydroxide solution.
    • The reaction is maintained at ambient or slightly elevated temperatures for approximately 7 hours.
    • After completion, the mixture is acidified to pH 3 using 10% hydrochloric acid, precipitating 3-chloropyrazine-2-carboxylic acid crystals.
  • Outcome:
    • Crystalline 3-chloropyrazine-2-carboxylic acid is isolated by filtration and drying.

Conversion to 3-Chloropyrazine-2-carbonyl Chloride

  • Reagents & Conditions:
    • The acid is reacted with thionyl chloride (SOCl₂) in toluene.
    • A catalytic amount of N,N-dimethylformamide (DMF) is added to promote the reaction.
    • The mixture is refluxed for 1 hour.
  • Outcome:
    • Formation of the acid chloride intermediate, which is typically used without further purification.

Coupling with 4-Fluorobenzylamine

  • Reagents & Conditions:
    • The acid chloride is reacted with 4-fluorobenzylamine.
    • Triethylamine (TEA) is used as a base to neutralize HCl formed during the reaction.
    • The reaction is carried out in acetone at room temperature, typically overnight.
  • Outcome:
    • Formation of this compound with moderate to good yields.
    • Purification is achieved by recrystallization from ethanol/water mixtures or flash chromatography if needed.

Alternative Synthetic Routes and Catalytic Methods

While the above method is classical, other research has employed palladium-catalyzed cross-coupling reactions to introduce benzyl groups onto pyrazine derivatives:

  • Miyaura Borylation and Suzuki Coupling:
    • Sequential one-pot palladium-catalyzed Miyaura borylation followed by Suzuki coupling has been used to attach substituted benzyl groups to pyrazine cores.
    • Typical catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with ligands such as S-Phos or X-Phos.
    • Reaction conditions involve dioxane/water solvent mixtures at 100 °C under argon atmosphere for extended periods (7–24 h).
    • Bases like KF, KOAc, or Cs₂CO₃ are employed to facilitate coupling.
    • Yields reported for similar coupling steps are in the range of 50-55%.

This method allows for the introduction of various substituted benzyl groups, including fluorinated analogs, with high regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of 3-chloropyrazine-2-carbonitrile 10% NaOH aqueous, 7 h, acidify with 10% HCl Not specified Produces 3-chloropyrazine-2-carboxylic acid crystals
Conversion to acid chloride SOCl₂, catalytic DMF, reflux 1 h in toluene Not specified Acid chloride intermediate
Coupling with 4-fluorobenzylamine 4-fluorobenzylamine, TEA, acetone, room temp, overnight Moderate to good Purification by recrystallization or chromatography
Miyaura borylation + Suzuki coupling (alternative) Pd catalysts, S-Phos/X-Phos, KF/KOAc/Cs₂CO₃, dioxane:H₂O, 100 °C, 7–24 h 50-55% One-pot sequence for benzyl substitution

Research Findings and Considerations

  • The hydrolysis and acid chloride formation steps are well-established and provide reliable intermediates for subsequent coupling.
  • The nucleophilic substitution with benzylamine derivatives is straightforward but requires careful control of reaction conditions to minimize side products.
  • Palladium-catalyzed cross-coupling methods offer a versatile alternative, especially for introducing diverse benzyl substituents, including fluorinated groups, with good selectivity.
  • Reaction optimization often involves ligand choice, base selection, and solvent system to maximize yields and purity.
  • Purification techniques such as recrystallization from ethanol/water mixtures and flash chromatography are essential for obtaining analytically pure compounds.

Q & A

Q. Tables

Table 1 : Key Analytical Parameters for Potentiometric Titration
Parameter
Sample mass
Titrant concentration
Acceptable purity range
Uncertainty (Δ)
Table 2 : Synthetic Yields for Pyrazin-2(1H)-one Derivatives
Derivative
Base compound
Chlorinated analog
Thiolated analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
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3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.